![molecular formula C21H24N4O3S B4067216 2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4067216.png)
2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide is 412.15691181 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds, such as the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, has led to the formation of silaheterocyclic compounds. These compounds exhibit interesting structural properties, including equilibrium between 5-membered and 7-membered cyclic structures, as demonstrated by NMR and FTIR spectra analysis. Such studies contribute to the understanding of silaheterocyclic chemistry and its potential applications in material science (Lazareva et al., 2017).
Medicinal Chemistry and Drug Design
Compounds incorporating the 1,2,4-triazole moiety have been synthesized and investigated for their COX inhibitory activities. For instance, derivatives of 1,2,4-triazine demonstrated strong inhibitory activity on the COX-2 enzyme, suggesting potential applications in designing anti-inflammatory drugs. Molecular docking studies support these compounds' selectivity, underscoring the relevance of the triazole group in medicinal chemistry (Ertas et al., 2022).
Antifungal and Plant Growth Regulating Activities
Triazole compounds containing the thioamide group have been synthesized and shown to possess antifungal and plant growth-regulating activities. This highlights the potential of triazole derivatives in agricultural applications, offering a pathway to developing new fungicides and growth regulators (Liu et al., 2005).
properties
IUPAC Name |
2-[[5-benzyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-27-12-11-25-19(13-16-7-4-3-5-8-16)23-24-21(25)29-15-20(26)22-17-9-6-10-18(14-17)28-2/h3-10,14H,11-13,15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQZGWQHABDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.